molecular formula C11H12F2O3 B7873358 4-Butoxy-3,5-difluorobenzoic acid

4-Butoxy-3,5-difluorobenzoic acid

Cat. No.: B7873358
M. Wt: 230.21 g/mol
InChI Key: REOFWIDATSEQBF-UHFFFAOYSA-N
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Description

4-Butoxy-3,5-difluorobenzoic acid is an organic compound with the molecular formula C11H12F2O3 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-difluorobenzoic acid with butanol in the presence of a suitable catalyst to form the butoxy derivative .

Industrial Production Methods: Industrial production of 4-butoxy-3,5-difluorobenzoic acid may involve large-scale esterification reactions, where 3,5-difluorobenzoic acid is reacted with butanol under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-Butoxy-3,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Uniqueness: 4-Butoxy-3,5-difluorobenzoic acid is unique due to the combination of the butoxy group and fluorine atoms, which confer distinct chemical and physical properties. This combination enhances its utility in various applications compared to its analogs .

Properties

IUPAC Name

4-butoxy-3,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFWIDATSEQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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